Lapatinib impurity 18-d4

Bioanalysis LC-MS/MS Method Validation

Lapatinib impurity 18-d4 is an essential deuterated internal standard enabling precise LC-MS/MS quantitation of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline. The +4.02 Da mass shift eliminates endogenous interference and corrects for extraction variability and variable plasma protein binding. Non-deuterated alternatives co-elute with the target analyte, while generic IS fail to match recovery. Select this SIL-IS for ICH Q3A/B-compliant impurity profiling in API and dosage forms, bioanalytical method validation, and forced degradation studies. Achieve regulatory-grade accuracy in your QC workflows.

Molecular Formula C13H11ClFNO
Molecular Weight 255.71 g/mol
Cat. No. B15142395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib impurity 18-d4
Molecular FormulaC13H11ClFNO
Molecular Weight255.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2/i1D,2D,3D,6D
InChIKeyAYPFEYDGZDPAPE-VTBMLFEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Lapatinib Impurity 18-d4 as a Deuterated Internal Standard for LC-MS Quantitation


Lapatinib impurity 18-d4, chemically defined as 3-Chloro-4-((3-fluorobenzyl-d4)oxy)aniline (C13H7D4ClFNO, MW 255.71), is a stable isotope-labeled (SIL) internal standard (IS) designed for the precise quantitation of the non-deuterated analog (3-Chloro-4-((3-fluorobenzyl)oxy)aniline, CAS 202197-26-0, MW 251.69) . This non-deuterated compound is a critical process impurity and potential degradant in the synthesis of Lapatinib (GW572016), a dual EGFR/HER2 tyrosine kinase inhibitor [1] [2]. The incorporation of four deuterium atoms results in a +4.02 Da mass shift relative to the unlabeled compound, providing a distinct signal in mass spectrometry while preserving nearly identical physicochemical properties and chromatographic behavior . This product is intended for research use as a reference standard for analytical method development, validation, and quality control (QC) applications .

Why Non-Deuterated Impurity 18 or Other Internal Standards Cannot Substitute for Lapatinib Impurity 18-d4


Substituting Lapatinib impurity 18-d4 with its non-deuterated counterpart (Lapatinib Impurity 18) or a structurally dissimilar internal standard fundamentally compromises the analytical integrity required for pharmaceutical QC and bioanalysis. Non-deuterated Impurity 18 cannot be used as an internal standard because it is indistinguishable from the native analyte in the sample, precluding any correction for matrix effects or recovery variability [1]. Conversely, generic internal standards (e.g., lidocaine) exhibit different extraction recoveries and ionization efficiencies compared to the target analyte (3-chloro-4-((3-fluorobenzyl)oxy)aniline), leading to significant quantitative inaccuracies [2] [3]. This is especially critical for lapatinib-related compounds due to high and variable plasma protein binding [4]. The use of a stable isotope-labeled analog like impurity 18-d4 is essential to meet the stringent accuracy and precision requirements of ICH Q3A/B guidelines for impurity control [5] and bioanalytical method validation [6].

Quantitative Evidence for Selecting Lapatinib Impurity 18-d4 Over Alternatives


Matrix Effect and Recovery Correction: SIL-IS vs. Non-Isotopic Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), such as Lapatinib impurity 18-d4, is essential for correcting significant inter-individual variability in analyte recovery from biological matrices, a correction that a non-isotopic internal standard (e.g., lidocaine) fails to provide. A 2013 study demonstrated that while a non-isotopic IS achieved acceptable accuracy (within 100±10%) and precision (<11%) in pooled human plasma, only the isotope-labeled IS could correct for the interindividual variability in the recovery of lapatinib from patient plasma samples, which varied up to 3.5-fold [1]. This is critical for accurate pharmacokinetic and therapeutic drug monitoring data.

Bioanalysis LC-MS/MS Method Validation Internal Standard

Structural Differentiation via Mass Spectrometry for Specific Impurity Quantitation

Lapatinib impurity 18-d4 provides a distinct mass spectral signature for the specific impurity 3-Chloro-4-((3-fluorobenzyl)oxy)aniline. The incorporation of four deuterium atoms results in a molecular weight of 255.71 g/mol, compared to 251.69 g/mol for the non-deuterated form [1] . This +4.02 Da mass difference (Δm/z) is easily resolved by MS, enabling the deuterated compound to serve as an ideal internal standard for quantifying the unlabeled impurity in drug substance or product without interference [2]. In contrast, the non-deuterated compound cannot be used as an internal standard in MS-based assays, as its signal would co-elute and overlap with the endogenous analyte peak, preventing accurate quantitation.

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry ICH Q3A

Regulatory Alignment for Impurity Quantitation in Lapatinib Drug Substance

The compound 3-Chloro-4-((3-fluorobenzyl)oxy)aniline (Lapatinib Impurity 18) is a key starting material and potential process impurity in lapatinib synthesis, explicitly cited in patents for analytical methods [1] [2]. Regulatory guidelines like ICH Q3A mandate that individual unspecified impurities be controlled to ≤0.10% and any impurity above the identification threshold (typically 0.10% or 1.0 mg/day) must be identified and quantified [3]. For a suspected genotoxic impurity, control limits are even lower, often below 0.05% . Quantifying Impurity 18 at these levels necessitates the use of a deuterated internal standard like impurity 18-d4 to achieve the required method sensitivity and accuracy. Using a non-isotopic standard would likely not meet the precision requirements for these low-level quantitations due to uncorrected matrix effects.

Quality Control Regulatory Compliance ICH Q3A Genotoxic Impurities

Enhanced Accuracy in Isotope Dilution Mass Spectrometry (IDMS) for Lapatinib

Isotope dilution mass spectrometry (IDMS) methods using deuterated internal standards are established as a reference measurement procedure for lapatinib quantitation, offering superior accuracy and high-throughput capabilities. A validated IDMS method for four tyrosine kinase inhibitors, including lapatinib, demonstrated high-throughput analysis with a 55-second run time per sample, made possible by the direct injection approach which relies on the SIL-IS to correct for all matrix effects without chromatographic separation [1]. This represents a significant improvement in throughput and cost-effectiveness compared to traditional LC-MS/MS methods that may require longer run times and more extensive sample preparation. The use of impurity 18-d4 for IDMS of the specific impurity would confer the same advantages of speed and accuracy.

Bioanalysis Therapeutic Drug Monitoring IDMS High-Throughput Analysis

Primary Research & Industrial Applications for Lapatinib Impurity 18-d4


Quantitative Bioanalysis of Lapatinib Impurity 18 in Plasma for Pharmacokinetic Studies

Lapatinib impurity 18-d4 is the preferred internal standard for developing and validating sensitive LC-MS/MS assays to quantify the unlabeled impurity 18 in biological matrices (e.g., plasma, serum) from preclinical or clinical studies. This application is critical for assessing the systemic exposure to this specific impurity and its potential toxicity. As demonstrated in the evidence, only a SIL-IS can correct for the high and variable plasma protein binding and recovery of lapatinib-related compounds, which can vary up to 3.5-fold between patients [1] [2].

Quality Control (QC) Release Testing of Lapatinib API and Drug Product per ICH Q3A

This compound is an essential component of the QC laboratory's analytical toolkit for quantifying Impurity 18 in lapatinib active pharmaceutical ingredient (API) and finished dosage forms. The methods, validated per ICH guidelines, rely on the deuterated IS to achieve the high accuracy and precision required to ensure that impurity levels are below the ICH-defined thresholds (e.g., ≤0.10% for unspecified impurities) [1] [2]. This ensures batch-to-batch consistency and regulatory compliance for product release.

Forced Degradation Studies to Elucidate Lapatinib Stability and Degradation Pathways

In pharmaceutical development, forced degradation studies are used to identify potential degradation products under stress conditions (e.g., heat, light, oxidation). Lapatinib impurity 18-d4 can be used as a reference standard to identify and quantify the formation of its non-deuterated counterpart, Impurity 18, in these studies. This provides definitive data for establishing the drug's degradation profile and setting appropriate shelf-life specifications [1].

High-Throughput Therapeutic Drug Monitoring (TDM) of Lapatinib Metabolites

For clinical laboratories, adopting an IDMS method using a deuterated IS enables rapid, high-throughput analysis of lapatinib and its key metabolites (like O-dealkylated lapatinib) in patient samples [1]. While impurity 18-d4 is for a specific impurity, its successful use validates the broader class-level advantage of deuterated internal standards for fast, cost-effective, and accurate TDM, which is crucial for personalizing cancer therapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib impurity 18-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.